molecular formula C21H25N3O4 B2511786 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203239-99-9

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2511786
CAS No.: 1203239-99-9
M. Wt: 383.448
InChI Key: LNBOINYBXQLDQP-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a sophisticated chemical compound designed for research applications, featuring a unique hybrid structure combining methoxyphenyl and tetrahydroquinoline moieties linked through a urea bridge. This structural configuration places it within a class of compounds known to exhibit significant biological activity in experimental models. The compound's molecular architecture incorporates hydrogen bond donor and acceptor capabilities through the urea linkage, potentially facilitating targeted interactions with various biological macromolecules. Researchers investigating intracellular signaling pathways may find this compound particularly valuable, as similar urea-derivative compounds have demonstrated activity in modulating specific receptor interactions . The strategic substitution pattern with methoxy groups at the 3- and 5-positions of the phenyl ring may influence both electronic characteristics and membrane permeability, while the tetrahydroquinoline system with a propanoyl substitution offers potential for exploring structure-activity relationships in medicinal chemistry programs. This compound holds significant research value for investigators studying inflammatory processes, immune regulation, and intracellular signaling pathways. Compounds with related structural features have been investigated as potential C5a receptor antagonists, suggesting possible applications in research models of immune-mediated conditions . The structural similarity to compounds described in patent literature indicates potential utility in studying autoimmune conditions, reperfusion injury, and inflammatory diseases . Additionally, the tetrahydroquinoline component suggests possible applications in cancer research, as heterocyclic compounds frequently serve as starting points for developing investigative tools in oncology . Researchers may also employ this compound in studies of protein degradation pathways and intracellular catabolic processes, given the established role of urea-containing compounds in various biological systems . The propanoyl side chain at the tetrahydroquinoline nitrogen may offer opportunities for further chemical modification, making this compound a versatile intermediate for generating structural analogs in drug discovery research. This product is designated For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Proper handling procedures consistent with laboratory standards for chemical reagents should be followed, including use of personal protective equipment and appropriate ventilation. Researchers should consult safety data sheets and implement standard safety protocols when working with this compound. Storage recommendations include protection from light and moisture at recommended temperatures to ensure compound stability.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBOINYBXQLDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 3,5-dimethoxyphenyl moiety which may contribute to its pharmacological properties.
  • A tetrahydroquinoline derivative, known for various biological activities.
  • A urea group that is often associated with bioactive compounds.

Structural Formula

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Anticancer Activity

Research has indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy.

Case Study: Tetrahydroquinoline Derivatives

  • Study : A study examined the effects of tetrahydroquinoline derivatives on breast cancer cells.
  • Findings : The derivatives inhibited cell growth and induced apoptosis via the mitochondrial pathway.
  • : The structural features similar to those in 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea may confer similar anticancer properties.

Antimicrobial Activity

The presence of the urea and phenyl groups in the compound suggests potential antimicrobial properties. Urea derivatives are known for their activity against a range of pathogens.

Research Findings

  • Study : A comparative analysis of urea derivatives showed promising results against Gram-positive and Gram-negative bacteria.
  • Results : The compounds demonstrated minimum inhibitory concentrations (MICs) indicating effectiveness against multiple strains.

Neuroprotective Effects

Tetrahydroquinoline derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems could provide insights into its potential therapeutic uses.

Relevant Research

  • Study : Research on related compounds indicated neuroprotective effects through modulation of oxidative stress and inflammation pathways.
  • Outcome : These findings support further investigation into the neuroprotective potential of this compound.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Cell Signaling Pathways : Interaction with pathways such as PI3K/Akt and MAPK could underlie its anticancer and neuroprotective effects.
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that can protect against cellular damage.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveModulates oxidative stress

Comparative Analysis with Related Compounds

Compound NameActivity TypeEfficacy
1-(4-Methoxyphenyl)-3-(phenyl)ureaAnticancerModerate
1-(3-Dimethoxyphenyl)-2-(methyl)ureaAntimicrobialHigh
1-(3,5-Dimethoxyphenyl)-3-(benzoyl)ureaNeuroprotectiveSignificant

Comparison with Similar Compounds

Key analogs :

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(3,5-dimethoxyphenyl)urea (CAS:1203095-83-3): Differs by a cyclopropanecarbonyl group instead of propanoyl. Cyclopropane’s ring strain may increase metabolic stability but reduce solubility compared to linear acyl chains .

PD173074 : A pyrido[2,3-d]pyrimidine-based urea inhibitor targeting fibroblast growth factor receptors (FGFRs). The dimethoxyphenyl group is retained, but the heterocyclic core differs significantly, impacting selectivity .

PQ401: Features a 2-methylquinolin-4-yl group and a chloro-methoxyphenyl substituent. The fully aromatic quinoline core likely confers distinct pharmacokinetic properties .

Substituent Effects

  • 3,5-Dimethoxyphenyl group : Common in kinase inhibitors (e.g., GW583340), this substituent may enhance hydrophobic interactions with ATP-binding pockets .
  • Propanoyl vs. Cyclopropanecarbonyl: Propanoyl’s linear chain may improve solubility, whereas cyclopropanecarbonyl’s rigidity could enhance target affinity or stability .

Hypothesized Structure-Activity Relationships (SAR)

Compound Core Structure Acyl Group Potential Impact
Target Compound Tetrahydroquinoline Propanoyl Balanced solubility and metabolic stability; moderate target affinity.
CAS:1203095-83-3 Tetrahydroquinoline Cyclopropanecarbonyl Enhanced stability but reduced solubility; possible increased affinity.
PD173074 Pyrido[2,3-d]pyrimidine Diethylaminobutyl High FGFR selectivity due to extended substituent.
PQ401 Quinoline None Aromatic core may limit solubility but improve membrane permeability.

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